4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N2O4S/c1-15-14-16(6-7-19(15)23)33(30,31)28-12-13-32-21(28)8-10-27(11-9-21)20(29)17-4-2-3-5-18(17)22(24,25)26/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDJMITBFEZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce trifluoromethyl groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The fluorinated benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzene derivatives.
Scientific Research Applications
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (G499-0278)
- Substituents : Bromine replaces the trifluoromethyl group on the benzoyl ring.
- Molecular Weight : 521.39 g/mol (vs. ~485.47 g/mol for the target compound).
- Key Difference : Bromine’s larger atomic radius and lower electronegativity may alter steric interactions and binding affinity compared to the trifluoromethyl group .
4-(4-Methoxyphenylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : Methoxy and methylsulfonyl groups instead of fluoro-methylbenzenesulfonyl and trifluoromethylbenzoyl.
Compounds with Carboxylic Acid Derivatives
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
- Substituents : Carboxylic acid at position 3 and methyl at position 7.
- Molecular Weight : 372.34 g/mol.
- Key Difference: The carboxylic acid enhances hydrophilicity (lower log P) but may reduce blood-brain barrier permeability compared to non-acid analogs .
Pharmacologically Active Analogues
Compound 26 (pKi = 7.85, log P = 4.9)
8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : Cyclopropanecarbonyl at position 8.
- Molecular Weight : 382.45 g/mol.
- Key Difference : Smaller substituent size may improve solubility but reduce target engagement compared to bulkier trifluoromethylbenzoyl groups .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following formula:
Key properties include:
- Molecular Weight: 455.4 g/mol
- CAS Number: 946367-02-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, potentially modulating their activity. The exact pathways involved are still under investigation but may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that compounds within the diazaspiro class exhibit a range of biological activities, including:
- Anticancer Activity: Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Preliminary data indicate potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of diazaspiro compounds on cancer cell lines. The results showed that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis Induction |
| A549 | 20 | Mitochondrial Disruption |
Case Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial properties of similar diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The findings demonstrated a significant reduction in bacterial growth, suggesting potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. What are the key considerations for synthesizing 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with spirocyclic intermediate formation followed by sequential functionalization. For example, sulfonylation at the 4-position using 4-fluoro-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) ensures regioselectivity . Benzoylation at the 8-position with 2-(trifluoromethyl)benzoyl chloride requires precise stoichiometry and temperature control (0–25°C) to avoid side reactions. Column chromatography (silica gel, eluents like dichloromethane/methanol 9:1) is critical for purity .
Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include:
- Spirocyclic proton splitting patterns (e.g., δ 1.2–2.5 ppm for cyclohexane ring protons) .
- Aromatic protons from sulfonyl (δ 7.2–7.8 ppm) and benzoyl (δ 7.5–8.1 ppm) groups .
- Trifluoromethyl (CF3) as a singlet in 19F NMR (~δ -60 to -70 ppm) .
- HRMS : Exact mass should match the molecular formula (C25H23F4N2O4S), with isotopic patterns confirming bromine/fluorine absence .
Q. What are the solubility and stability profiles of this compound under different laboratory conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), dichloromethane (synthesis), and aqueous buffers (pH 2–9). Limited water solubility is expected due to hydrophobic spiro and aryl groups .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of sulfonyl/benzoyl groups or spiro ring opening .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluoro-3-methylbenzenesulfonyl with 4-chloro or 4-methoxy variants) .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. Compare IC50 values to identify critical functional groups .
- Data Analysis : Use QSAR modeling (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters (molar refractivity) with activity .
Q. What strategies are effective for identifying biological targets of this spirocyclic compound?
- Methodological Answer :
- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .
- DARTS (Drug Affinity Responsive Target Stability) : Treat protein lysates with the compound, digest with thermolysin, and analyze stabilized proteins via SDS-PAGE/MS .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein melting shifts in cells treated with the compound .
Q. How can researchers develop robust analytical methods for detecting this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (100 mg, 3 cc) for plasma/urine. Elute with methanol, evaporate, and reconstitute in acetonitrile/water (1:1) .
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for [M+H]+ (e.g., m/z 529 → 381) .
- Validation : Assess recovery (>80%), LOD (<1 ng/mL), and matrix effects using isotopically labeled internal standards (e.g., deuterated analogs) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., PubChem, ChEMBL) and apply statistical tests (e.g., ANOVA) to assess variability .
- Replicate Key Experiments : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize confounding factors .
- Orthogonal Assays : Confirm activity in cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
